7,7-difluoro-3-oxa-9-azabicyclo[3.3.1]nonane hydrochloride 7,7-difluoro-3-oxa-9-azabicyclo[3.3.1]nonane hydrochloride
Brand Name: Vulcanchem
CAS No.: 2231674-41-0
VCID: VC11497307
InChI: InChI=1S/C7H11F2NO.ClH/c8-7(9)1-5-3-11-4-6(2-7)10-5;/h5-6,10H,1-4H2;1H
SMILES:
Molecular Formula: C7H12ClF2NO
Molecular Weight: 199.62 g/mol

7,7-difluoro-3-oxa-9-azabicyclo[3.3.1]nonane hydrochloride

CAS No.: 2231674-41-0

Cat. No.: VC11497307

Molecular Formula: C7H12ClF2NO

Molecular Weight: 199.62 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

7,7-difluoro-3-oxa-9-azabicyclo[3.3.1]nonane hydrochloride - 2231674-41-0

Specification

CAS No. 2231674-41-0
Molecular Formula C7H12ClF2NO
Molecular Weight 199.62 g/mol
IUPAC Name 7,7-difluoro-3-oxa-9-azabicyclo[3.3.1]nonane;hydrochloride
Standard InChI InChI=1S/C7H11F2NO.ClH/c8-7(9)1-5-3-11-4-6(2-7)10-5;/h5-6,10H,1-4H2;1H
Standard InChI Key XGDOMOSNUBHGOQ-UHFFFAOYSA-N
Canonical SMILES C1C2COCC(N2)CC1(F)F.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a bicyclo[3.3.1]nonane scaffold, a bridged bicyclic system with seven-membered and five-membered rings fused together. Key modifications include:

  • 3-Oxa substitution: An oxygen atom replaces a carbon at position 3, introducing ether functionality.

  • 9-Aza substitution: A nitrogen atom at position 9 forms a secondary amine, which is protonated in the hydrochloride salt form.

  • 7,7-Difluoro substitution: Two fluorine atoms occupy equatorial positions at carbon 7, enhancing electronegativity and potential metabolic stability .

The molecular formula is C₇H₁₂ClF₂NO, with a molecular weight of 199.62 g/mol .

PropertyValue
CAS Number2231674-41-0
Molecular FormulaC₇H₁₂ClF₂NO
Molecular Weight199.62 g/mol
Hydrogen Bond Donors1 (NH⁺)
Hydrogen Bond Acceptors4 (O, N, 2F)

Stereochemical Considerations

The bicyclo[3.3.1]nonane framework imposes rigid stereochemical constraints. Computational modeling suggests that the fluorine atoms at C7 adopt a cis-diaxial configuration, minimizing steric strain. Protonation of the nitrogen at position 9 stabilizes the hydrochloride salt, enhancing solubility in polar solvents .

Synthesis and Manufacturing

  • Ring-closing metathesis: Utilizing Grubbs catalysts to form the bicyclic core.

  • Fluorination strategies: Electrophilic fluorination agents (e.g., Selectfluor®) introduce fluorine atoms at late-stage intermediates .

  • Salt formation: Treatment with hydrochloric acid yields the hydrochloride salt .

Challenges include controlling regioselectivity during fluorination and maintaining stereochemical integrity during ring closure. Scale-up processes would require optimization to address these hurdles.

Future Directions and Research Gaps

  • Synthetic Optimization: Develop regioselective fluorination protocols to improve yield.

  • Pharmacological Screening: Test affinity for orexin, serotonin, and dopamine receptors.

  • Toxicokinetic Studies: Assess absorption, distribution, and metabolite formation in vivo.

  • Crystallographic Analysis: Resolve 3D structure via X-ray diffraction to guide drug design.

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